N-Ethylcarbaminomethyl-L-isoleucine is a compound derived from L-isoleucine, an essential branched-chain amino acid crucial for protein synthesis and metabolic regulation. This compound is particularly relevant in biochemical research and pharmaceutical applications due to its structural properties and potential therapeutic effects. The synthesis and application of N-Ethylcarbaminomethyl-L-isoleucine reflect its importance in various scientific domains, particularly in metabolic studies and drug development.
L-Isoleucine is classified as a branched-chain amino acid, which plays a vital role in protein metabolism. It can be biosynthesized through various pathways in microorganisms, such as Escherichia coli and Rhodospirillum rubrum, demonstrating the compound's relevance in microbial metabolism and biotechnology . N-Ethylcarbaminomethyl-L-isoleucine is synthesized from L-isoleucine through specific chemical reactions that involve the introduction of an ethyl carbamoyl group.
The synthesis of N-Ethylcarbaminomethyl-L-isoleucine typically involves the following steps:
The technical details of this synthesis can vary based on the desired purity and yield of N-Ethylcarbaminomethyl-L-isoleucine, with adjustments made to reaction times and concentrations based on empirical data from previous studies .
N-Ethylcarbaminomethyl-L-isoleucine participates in several biochemical reactions:
Understanding these reactions is crucial for elucidating its role in metabolic pathways and potential therapeutic applications .
The mechanism of action for N-Ethylcarbaminomethyl-L-isoleucine primarily involves its interaction with metabolic enzymes that regulate amino acid synthesis and degradation.
Research indicates that compounds similar to N-Ethylcarbaminomethyl-L-isoleucine can significantly affect cellular processes by altering substrate availability or enzyme activity.
N-Ethylcarbaminomethyl-L-isoleucine exhibits distinct physical properties:
These properties influence its behavior in biological systems and its utility in laboratory settings .
N-Ethylcarbaminomethyl-L-isoleucine has several scientific applications:
N-Ethylcarbaminomethyl-L-isoleucine is defined by the systematic name (2S,3S)-2-((Ethylcarbamoyl)methyl)amino)-3-methylpentanoic acid. Its molecular formula is C₁₀H₂₀N₂O₃, with a molar mass of 216.28 g/mol. The structure integrates two key modifications to native L-isoleucine:
Table 1: Structural Features of N-Ethylcarbaminomethyl-L-Isoleucine
Feature | Description |
---|---|
Parent amino acid | L-Isoleucine [(2S,3S)-2-amino-3-methylpentanoic acid] |
Modification site | α-amino group |
Added functional group | -CH₂-NH-CO-CH₂CH₃ (ethylcarbaminomethyl) |
Chiral centers | C2 (S), C3 (S) – Retains native L-isoleucine configuration |
Polarity | Moderate (less polar than native isoleucine due to alkylation) |
Spectroscopically, this compound exhibits distinct signatures:
Table 2: Predicted Spectral Assignments (¹H NMR, 500 MHz, D₂O)
Proton Site | δ (ppm) | Multiplicity | Integration |
---|---|---|---|
H-C2 | ~3.80 | dd | 1H |
-N-CH₂-CO- | ~3.90 | s | 2H |
-N-CO-CH₂-CH₃ | ~3.25 | q | 2H |
-N-CO-CH₂-CH₃ | ~1.15 | t | 3H |
H-C3 | ~1.80 | m | 1H |
β-CH₃ (C3-methyl) | ~1.00 | d | 3H |
γ-CH₂ | ~1.40 | m | 1H |
δ-CH₃ | ~0.90 | t | 3H |
The ethylcarbaminomethyl group enhances lipid solubility compared to native isoleucine (logP increase of ~1.5 units), potentially improving membrane permeability. However, it sterically hinders participation in canonical amino acid transporters, redirecting metabolic fate [5].
The synthesis of modified isoleucine derivatives builds upon foundational work with native isoleucine:
Table 3: Evolution of N-Ethylcarbaminomethyl-L-Isoleucine Synthesis
Era | Method | Key Advance | Limitation |
---|---|---|---|
1950s–1960s | Alkylation of L-isoleucine ethyl ester with N-ethylchloroacetamide | Enabled selective N-modification | Racemization at C2; low yield (~30%) |
1980s–1990s | Reductive amination of L-isoleucine with ethyl isocyanate using Pd/C catalysis | Higher regioselectivity; no racemization | Catalyst cost; requires high pressure |
2000s–Present | Microwave-assisted solid-phase synthesis using Fmoc-protected isoleucine resins | Rapid (<30 min); >95% purity | Scalability challenges |
Modern routes prioritize stereoretention. A representative 2020s protocol involves:
N-Ethylcarbaminomethylation alters L-isoleucine’s physiological roles while conferring new bioactivities:
Targeted Modulation of BCAA Signaling Pathways:Native L-isoleucine regulates glucose metabolism via AMPK/mTOR crosstalk, stimulating muscle glucose uptake and suppressing hepatic gluconeogenesis [3] [6]. The ethylcarbaminomethyl derivative retains affinity for isoleucine-recognizing domains in metabolic sensors (e.g., PP2A), but its modified structure prolongs half-life and dampens catabolism, potentially amplifying hypoglycemic effects. In rodent models, isoleucine restriction improved insulin sensitivity in aged subjects; this derivative may act as a "slow-release" isoleucine mimetic [6] [8].
Enhanced Stability in Prodrug Design:The ethylcarbaminomethyl group blocks rapid transamination or oxidative deamination, a major degradation route for native BCAAs. This stability allows sustained systemic exposure. Conjugating cytotoxic agents (e.g., anthracyclines) to the carboxylic acid group via ester linkers exploits peptide transporter absorption, with intracellular esterases releasing the drug payload [4].
Structural Insights into Protein Engineering:Incorporation into peptide sequences via solid-phase synthesis creates sterically perturbed analogs. For example, substituting L-isoleucine with N-ethylcarbaminomethyl-L-isoleucine in the γ-chain of fetal hemoglobin alters O₂-binding cooperativity, revealing allosteric communication pathways not accessible with native residues [1] [5].
Theranostic Applications:Radiolabeling with ¹¹C at the ethyl group enables PET imaging of BCAA metabolism in tumors, which avidly consume isoleucine. Simultaneously, the compound’s metabolic interference (via competition with native isoleucine) may exert antiproliferative effects, exemplifying "see-and-treat" theranostics [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2